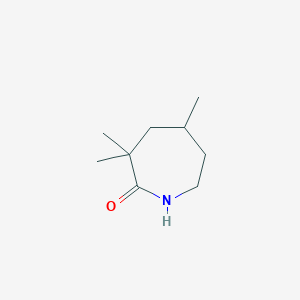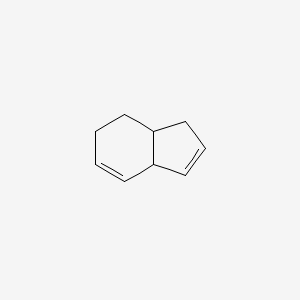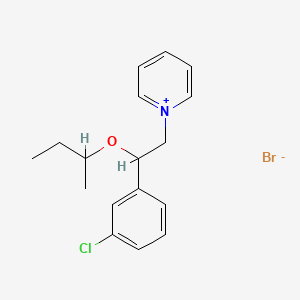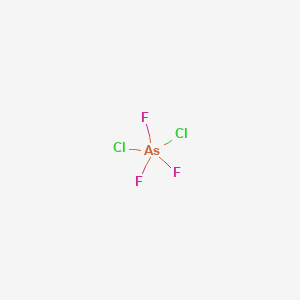
Dichloro(trifluoro)-lambda~5~-arsane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro(trifluoro)-lambda~5~-arsane is a chemical compound that belongs to the class of organoarsenic compounds It is characterized by the presence of both chlorine and fluorine atoms attached to an arsenic center
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro(trifluoro)-lambda~5~-arsane typically involves the reaction of arsenic trichloride with a fluorinating agent. One common method is the reaction of arsenic trichloride with trifluoromethyl lithium in an inert solvent such as tetrahydrofuran (THF) under controlled temperature conditions. The reaction proceeds as follows:
AsCl3+CF3Li→AsCl2(CF3)+LiCl
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dichloro(trifluoro)-lambda~5~-arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert it to lower oxidation state arsenic compounds.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic pentafluoride, while substitution reactions can produce a variety of organoarsenic compounds with different functional groups.
Applications De Recherche Scientifique
Dichloro(trifluoro)-lambda~5~-arsane has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which Dichloro(trifluoro)-lambda~5~-arsane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. These interactions can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichlorodifluoromethane: A chlorofluorocarbon used as a refrigerant and aerosol propellant.
1,1,2-Trichloro-1,2,2-trifluoroethane: A chlorofluorocarbon used as a solvent and in the production of other chemicals.
Trifluoromethylpyridines: Compounds with applications in agriculture and pharmaceuticals.
Uniqueness
Dichloro(trifluoro)-lambda~5~-arsane is unique due to the presence of both chlorine and fluorine atoms attached to an arsenic center, which imparts distinct chemical properties and reactivity
Propriétés
Numéro CAS |
14933-43-8 |
|---|---|
Formule moléculaire |
AsCl2F3 |
Poids moléculaire |
202.82 g/mol |
Nom IUPAC |
dichloro(trifluoro)-λ5-arsane |
InChI |
InChI=1S/AsCl2F3/c2-1(3,4,5)6 |
Clé InChI |
JNCJXSQUZGMMHQ-UHFFFAOYSA-N |
SMILES canonique |
F[As](F)(F)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



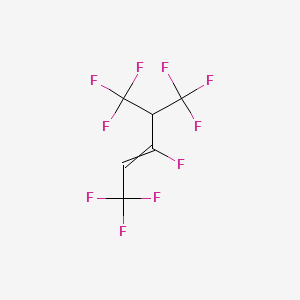
![4H-Phospholo[3,4-d][1,2]oxazole](/img/structure/B14712528.png)


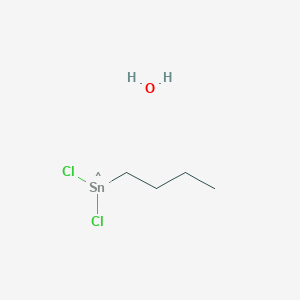
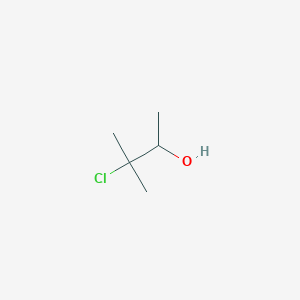
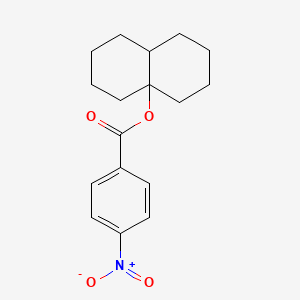
![1-[1-(4-Chlorophenyl)cyclohexyl]piperidine](/img/structure/B14712558.png)
